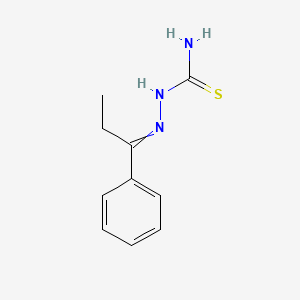
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- is an organic compound with the molecular formula C10H13N3S. It is a derivative of hydrazinecarbothioamide and features a phenylpropylidene group.
準備方法
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- can be synthesized through the condensation reaction of hydrazinecarbothioamide with 1-phenylpropanone. The reaction typically occurs in the presence of a catalytic amount of acetic acid and ethanol as the solvent. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity .
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and thioamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
科学的研究の応用
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Hydrazinecarbothioamide, 2-(1-phenylethylidene)-: Similar structure but with an ethylidene group instead of a propylidene group.
Thiosemicarbazide: A simpler derivative of hydrazinecarbothioamide without the phenylpropylidene group.
Uniqueness
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenylpropylidene group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
106010-23-5 |
|---|---|
分子式 |
C10H13N3S |
分子量 |
207.30 g/mol |
IUPAC名 |
(1-phenylpropylideneamino)thiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-9(12-13-10(11)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,11,13,14) |
InChIキー |
GACGSIKNWJRYHP-UHFFFAOYSA-N |
正規SMILES |
CCC(=NNC(=S)N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


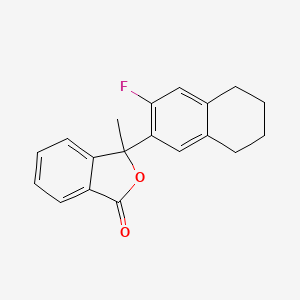
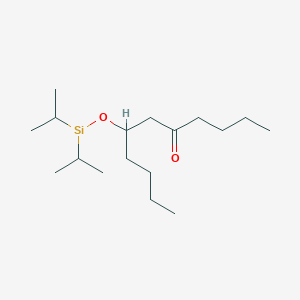
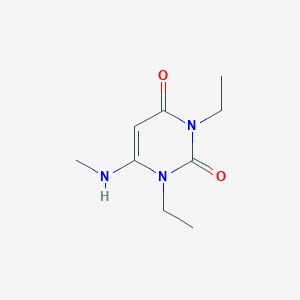
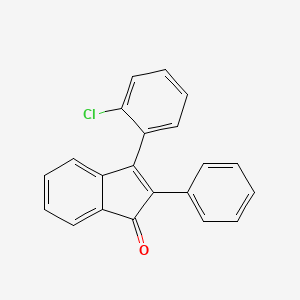
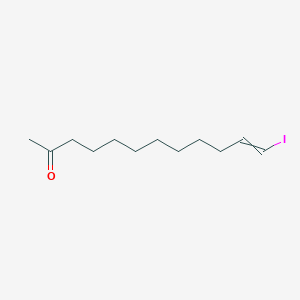
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
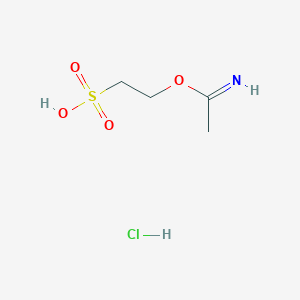
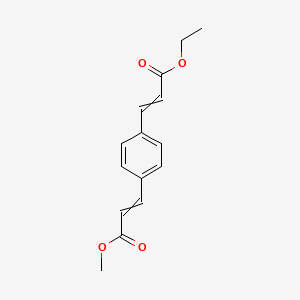
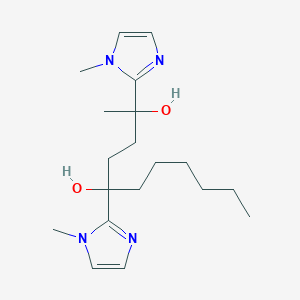

![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)
